molecular formula C12H11F3N2O3 B11841812 Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B11841812
M. Wt: 288.22 g/mol
InChI Key: PRDNAPADEBCSAJ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a trifluoromethyl group, an ethyl ester, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethoxymethylenemalonate and a suitable amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The carboxylic acid group is converted to an ethyl ester using reagents like ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: More oxidized naphthyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the ketone and ester groups facilitate interactions with active sites. The compound can modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate can be compared with similar compounds such as:

    Ethyl 7-oxo-2-(methyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 7-oxo-2-(chloromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

The unique presence of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 7-oxo-2-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)8-9-6(5-16-10(8)18)3-4-7(17-9)12(13,14)15/h3-4,8H,2,5H2,1H3,(H,16,18)

InChI Key

PRDNAPADEBCSAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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